molecular formula C18H19N5O3S2 B3017570 3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892745-98-1

3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B3017570
CAS RN: 892745-98-1
M. Wt: 417.5
InChI Key: IQXVHTQJSRWXNM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several interesting functional groups and structural features. It includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine core, which is a type of heterocyclic compound containing sulfur, nitrogen, and carbon atoms . It also has a sulfonyl group attached to a 2,5-dimethylphenyl ring, and an N-(2-methoxyethyl) group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step organic reactions involving coupling reactions, cyclization, and functional group transformations .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (thieno and phenyl groups), a triazolo ring, a pyrimidin ring, and a sulfonyl group . These structural features could influence its chemical reactivity and interactions with other molecules.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, and the aromatic rings might participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a sulfonyl group could affect its polarity, solubility, and stability .

properties

IUPAC Name

10-(2,5-dimethylphenyl)sulfonyl-N-(2-methoxyethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S2/c1-11-4-5-12(2)14(10-11)28(24,25)18-17-20-16(19-7-8-26-3)15-13(6-9-27-15)23(17)22-21-18/h4-6,9-10H,7-8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXVHTQJSRWXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

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